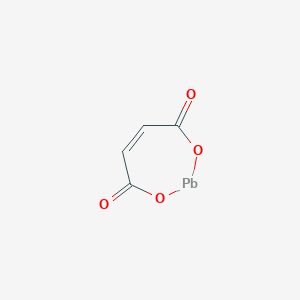
Lead maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(II) maleate is an inorganic compound with the chemical formula Pb(C4H2O4) It is a lead salt of maleic acid, where lead is in the +2 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead(II) maleate can be synthesized through a reaction between lead(II) acetate and maleic acid in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding maleic acid to the solution. The mixture is stirred and heated to promote the reaction, resulting in the formation of Lead(II) maleate as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: While specific industrial production methods for Lead(II) maleate are not widely documented, the general approach involves similar principles as the laboratory synthesis. Industrial processes may involve larger-scale reactions with optimized conditions for higher yield and purity. Techniques such as continuous flow reactors and advanced filtration systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Lead(II) maleate undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under specific conditions.
Reduction: Lead(II) can be reduced to metallic lead in the presence of strong reducing agents.
Substitution: Lead(II) maleate can participate in substitution reactions where the maleate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligands such as chloride ions (Cl-) or nitrate ions (NO3-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Lead(IV) compounds such as lead dioxide (PbO2).
Reduction: Metallic lead (Pb).
Substitution: Lead(II) chloride (PbCl2) or lead(II) nitrate (Pb(NO3)2).
Aplicaciones Científicas De Investigación
Lead(II) maleate has several scientific research applications, including:
Environmental Science: It is used in studies related to heavy metal adsorption and removal from wastewater.
Materials Chemistry: The compound is investigated for its potential use in the synthesis of advanced materials with unique structural and electronic properties.
Biology and Medicine: Research is ongoing to explore the biological interactions and potential therapeutic applications of lead-based compounds, although the toxicity of lead remains a significant concern.
Mecanismo De Acción
The mechanism of action of Lead(II) maleate primarily involves its interaction with other chemical species through coordination chemistry. The lead(II) ion can form coordination complexes with various ligands, influencing the compound’s reactivity and stability. The maleate ligand provides specific binding sites that facilitate these interactions, leading to the formation of stable complexes. These interactions are crucial in applications such as metal ion adsorption and catalysis.
Comparación Con Compuestos Similares
Lead(II) acetate (Pb(C2H3O2)2): Another lead(II) salt with acetate ligands, commonly used in laboratory and industrial applications.
Lead(II) chloride (PbCl2): A lead(II) salt with chloride ligands, known for its solubility properties and use in various chemical reactions.
Lead(II) nitrate (Pb(NO3)2): A lead(II) salt with nitrate ligands, widely used in analytical chemistry and as a precursor for other lead compounds.
Uniqueness of Lead(II) Maleate: Lead(II) maleate is unique due to the presence of the maleate ligand, which provides distinct structural and chemical properties. The maleate ligand’s ability to form stable coordination complexes with lead(II) ions makes Lead(II) maleate particularly useful in applications requiring specific binding interactions, such as metal ion adsorption and catalysis.
Propiedades
Número CAS |
19136-34-6 |
|---|---|
Fórmula molecular |
C4H2O4Pb |
Peso molecular |
321 g/mol |
Nombre IUPAC |
1,3,2λ2-dioxaplumbepine-4,7-dione |
InChI |
InChI=1S/C4H4O4.Pb/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 |
Clave InChI |
JJWLMSCSLRJSAN-UHFFFAOYSA-L |
SMILES isomérico |
C(=C\C(=O)[O-])\C(=O)[O-].[Pb+2] |
SMILES canónico |
C1=CC(=O)O[Pb]OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


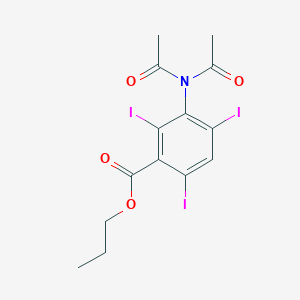
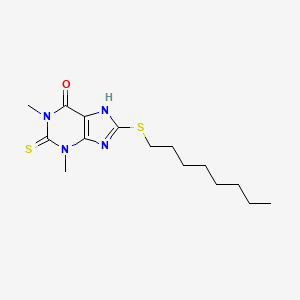

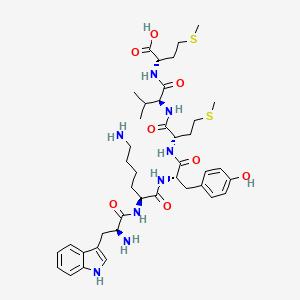
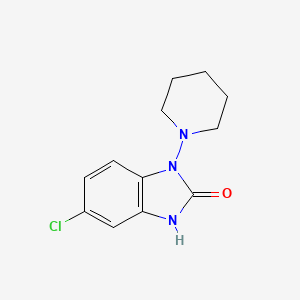

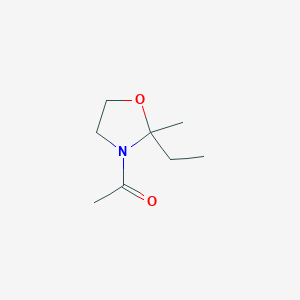
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
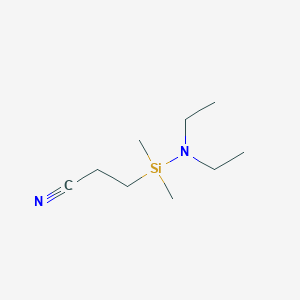



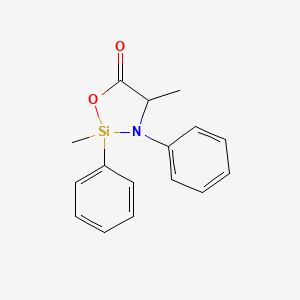
![N-Butanol,[1-14C]](/img/structure/B13811629.png)
